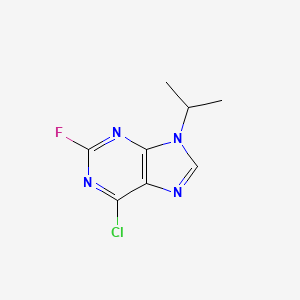

6-Chloro-2-fluoro-9-isopropyl-9H-purine

Description

Properties

IUPAC Name |

6-chloro-2-fluoro-9-propan-2-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKFDFVSSENFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Studies of 6 Chloro 2 Fluoro 9 Isopropyl 9h Purine

Nucleophilic Reactivity at the Purine (B94841) Halogen Sites

The electron-deficient nature of the purine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms bearing halogen substituents. The presence of both a chloro and a fluoro group on the purine core of 6-Chloro-2-fluoro-9-isopropyl-9H-purine invites an examination of their differential reactivity.

In nucleophilic aromatic substitution reactions on dihalopurines, the position of the halogen and its intrinsic reactivity are the primary determinants of the reaction's regioselectivity. Generally, the C6 position of the purine ring is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This heightened reactivity at C6 is attributed to better stabilization of the negative charge in the Meisenheimer intermediate.

Furthermore, in SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I when the rate-determining step is the departure of the leaving group, which is common for reactions with strong nucleophiles. The high electronegativity of fluorine stabilizes the transition state of the first, often rate-determining, step of the SNAr mechanism. Consequently, for 6-Chloro-2-fluoro-9-isopropyl-9H-purine, nucleophilic attack is expected to occur preferentially at the C6 position, leading to the displacement of the chloride ion. For instance, the reaction with an amine would first yield a 6-amino-2-fluoropurine derivative. sigmaaldrich.com

This selectivity is exemplified in the synthesis of related compounds, where 2,6-dichloropurines react with nucleophiles to afford substitution primarily at the C6 position.

The kinetics of nucleophilic substitution on 6-halopurines have been studied, providing insights into the factors governing their reactivity. For SNAr reactions, the rate is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Kinetic studies on 6-halopurine nucleosides have shown that the displacement reactivity order can vary depending on the nucleophile and reaction conditions. nih.gov With butylamine (B146782) in acetonitrile, the order is F > Br > Cl > I. nih.gov However, with a weaker nucleophile like aniline, the order can be reversed to I > Br > Cl > F in the absence of an acid catalyst, though the addition of an acid like trifluoroacetic acid (TFA) restores the F > I > Br > Cl order. nih.gov This highlights the complex interplay of factors in these reactions.

The reactions are generally considered to be thermodynamically favorable, leading to the formation of a more stable C-N, C-O, or C-S bond in place of the C-Cl or C-F bond. The stability of the final product provides the driving force for the reaction.

Interactive Table: Relative Reactivity of Halogens in SNAr Reactions of 6-Halopurine Nucleosides

| Nucleophile/Conditions | Reactivity Order |

| Butylamine in Acetonitrile | F > Br > Cl > I |

| Methanol/DBU in Acetonitrile | F > Cl ≈ Br > I |

| Potassium Thioacetate in DMSO | F > Br > I > Cl |

| Aniline in Acetonitrile | I > Br > Cl > F |

| Aniline/TFA in Acetonitrile | F > I > Br > Cl |

| (Data based on studies of 6-halopurine nucleosides) nih.gov |

Electrophilic Reactivity of the Purine Nucleus

While the purine ring is electron-deficient and generally unreactive towards electrophiles, the nitrogen atoms of the purine nucleus possess lone pairs of electrons and can act as sites of electrophilic attack, such as protonation and alkylation. The most common sites for electrophilic attack on the purine ring are the nitrogen atoms N1, N3, and N7.

In 6-Chloro-2-fluoro-9-isopropyl-9H-purine, the N9 position is already substituted. The electron-withdrawing nature of the chloro and fluoro groups deactivates the ring towards electrophilic substitution on the carbon atoms. Therefore, electrophilic attack will preferentially occur at the available ring nitrogens. The relative nucleophilicity of these nitrogens is influenced by steric and electronic factors. Protonation studies on 6-halopurine nucleosides have shown that N7 is a major site of protonation. nih.gov Alkylation reactions can also occur at N1, N3, and N7, with the regioselectivity depending on the nature of the electrophile and the reaction conditions. For adenine (B156593), it has been shown that in both basic and neutral pH, the N7 atom is the most nucleophilic site. researchgate.net

Chemo- and Regioselective Transformations of the Isopropyl Moiety

Direct chemical transformations of the N9-isopropyl group on the purine ring are not extensively documented in the literature. The isopropyl group is generally stable and unreactive. However, potential transformations could be envisaged based on the known reactivity of N-alkyl groups in other heterocyclic systems.

Possible reactions could include:

Oxidation: Strong oxidizing agents might lead to the oxidation of the tertiary C-H bond of the isopropyl group, potentially leading to a hydroxylated derivative or, under more forcing conditions, dealkylation.

Free Radical Reactions: The isopropyl group could be susceptible to free radical halogenation at the tertiary position under photochemical conditions.

N-Dealkylation: While the N-C bond is generally stable, cleavage could potentially be achieved under harsh acidic conditions or through specific enzymatic or chemical methods designed for N-dealkylation.

It is important to note that these are potential reaction pathways based on general organic chemistry principles, and specific studies on 6-Chloro-2-fluoro-9-isopropyl-9H-purine would be required to confirm their feasibility and selectivity.

Stability and Degradation Pathways under Controlled Research Conditions

The stability of 6-Chloro-2-fluoro-9-isopropyl-9H-purine is an important consideration for its handling and storage in a research setting. The purine ring itself is a robust aromatic system, but the halogen substituents can be susceptible to hydrolysis under certain conditions.

Hydrolytic Stability: In neutral aqueous solutions, the compound is expected to be relatively stable. However, under strongly acidic or basic conditions, hydrolysis of the chloro and fluoro groups can occur, with the chloro group at the more reactive C6 position likely being more labile. The N-alkyl bond to the purine ring is generally stable to hydrolysis.

Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under typical laboratory conditions.

Photochemical Stability: Aromatic systems can be sensitive to UV light, which could potentially lead to degradation.

Oxidative Stability: Strong oxidizing agents could lead to degradation of the purine ring or the isopropyl group, as discussed in the previous section. One-electron oxidation reactions of purine bases in DNA are known to lead to products such as 8-oxo-7,8-dihydroguanine. nih.gov

The degradation of N-alkylated purines can also involve the opening of the imidazole (B134444) or pyrimidine (B1678525) ring under certain conditions. nih.gov

Interactive Table: Predicted Stability of 6-Chloro-2-fluoro-9-isopropyl-9H-purine

| Condition | Predicted Stability | Potential Degradation Products |

| Neutral pH, room temperature | High | - |

| Acidic pH (e.g., pH 1-2) | Low to Moderate | 6-Hydroxy-2-fluoropurine derivative, 2-Fluoro-hypoxanthine derivative |

| Basic pH (e.g., pH 12-13) | Low to Moderate | 6-Hydroxy-2-fluoropurine derivative, 2-Fluoro-hypoxanthine derivative |

| Elevated Temperature | Moderate to High | - |

| UV light | Moderate | Photodegradation products |

| Strong Oxidizing Agents | Low | Oxidized purine derivatives, dealkylation products |

| (Predictions are based on the general reactivity of substituted purines) |

Structure Activity Relationship Sar Studies and Rational Molecular Design Focused on 6 Chloro 2 Fluoro 9 Isopropyl 9h Purine Analogues

Systematic Exploration of Substituent Effects on Molecular Recognition and Binding

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For purine (B94841) derivatives, modifications at the C2, C6, and N9 positions have been shown to significantly influence their biological activities, including antitumor properties. researchgate.netsemanticscholar.org

The substituent at the N9 position of the purine ring plays a critical role in orienting the molecule within the binding pocket of a target protein and can significantly impact potency and selectivity. The synthesis of 2,6,9-trisubstituted purine libraries often begins with the alkylation of a 2,6-dihalopurine, leading to a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the major product. nih.gov

The size and nature of the N9-substituent are key determinants of biological activity. For instance, in the context of CDK inhibitors, the N9 position is often explored with various alkyl and cycloalkyl groups to probe the available space in the ATP-binding site. The isopropyl group in 6-chloro-2-fluoro-9-isopropyl-9H-purine is a common choice that often confers a good balance of potency and desirable physicochemical properties like lipophilicity, which aids in membrane permeability. myskinrecipes.com SAR studies on CDK inhibitors have shown that while smaller groups like isopropyl are well-tolerated, bulkier substituents can either enhance or diminish activity depending on the specific topology of the kinase's active site.

Table 1: Effect of N9-Substitution on Biological Activity (Illustrative) This table is illustrative, based on general findings in the literature for 2,6,9-trisubstituted purines.

| N9-Substituent | Relative Size | General Impact on Kinase Inhibition |

|---|---|---|

| Methyl | Small | Often serves as a baseline for activity. |

| Isopropyl | Medium | Frequently optimal, balancing potency and solubility. myskinrecipes.com |

| Cyclopentyl | Medium-Large | Can enhance potency by filling hydrophobic pockets. |

The C6 position is the most reactive site for nucleophilic aromatic substitution (SNAr). In 6-chloro-2-fluoro-9-isopropyl-9H-purine, the chlorine atom can be readily displaced by a variety of nucleophiles, most commonly amines. This step is fundamental in the synthesis of many potent kinase inhibitors like Roscovitine and Olomoucine. nih.govcell.com Studies have shown that introducing arylpiperazinyl systems or substituted anilines at the C6 position can be beneficial for cytotoxic activity against cancer cell lines. cell.comsemanticscholar.org

The C2 position is less reactive than C6. The fluorine atom in 6-chloro-2-fluoro-9-isopropyl-9H-purine makes this position more susceptible to nucleophilic attack than if it were unsubstituted, but it still requires harsher reaction conditions, such as microwave irradiation, for substitution. nih.gov The introduction of a halogen at the C2 position can also make the resulting nucleoside resistant to deamination by intracellular adenosine deaminase, which is a common metabolic inactivation pathway. nih.gov SAR analyses indicate that bulky substituents at the C2 position are often unfavorable for cytotoxic activity, suggesting a need for smaller, specific groups that can form key interactions, such as hydrogen bonds, with the target protein. semanticscholar.org

Table 2: Reactivity and Common Substitutions at C2 and C6 Positions

| Position | Halogen in Precursor | Relative Reactivity (SNAr) | Common Nucleophiles for Substitution |

|---|---|---|---|

| C6 | Chlorine | High | Amines (e.g., benzylamine, arylpiperazines) nih.govsemanticscholar.org |

| C2 | Fluorine | Low | Amines (often requires harsh conditions) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Chloro-2-fluoro-9-isopropyl-9H-purine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series of compounds derived from the 6-chloro-2-fluoro-9-isopropyl-9H-purine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for activity. semanticscholar.org

Fragment-Based Ligand Design and Optimization Utilizing the Purine Scaffold

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. mdpi.com This approach involves screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to a biological target. mdpi.com The 9H-purine scaffold itself can be considered a privileged fragment that binds to a wide range of proteins, particularly the ATP-binding site of kinases. semanticscholar.orgacs.org

The 6-chloro-2-fluoro-9-isopropyl-9H-purine core can be used as a starting point in an FBDD campaign. Initial screening might identify this purine core as a weak binder to a target of interest. acs.org X-ray crystallography or NMR spectroscopy can then be used to determine the binding mode of this fragment. This structural information guides the subsequent optimization process, where the fragment is "grown" or elaborated by adding functional groups at the reactive C2 and C6 positions to create new, higher-affinity ligands that make additional favorable interactions with the target protein. mdpi.comnih.gov This iterative process of design, synthesis, and testing allows for the efficient development of potent and selective inhibitors. cell.com

De Novo Design Strategies for Novel Purine-Based Molecular Probes

De novo design refers to the creation of novel molecular structures from scratch, often with the aid of computational methods, rather than by modifying existing compounds. biorxiv.org In the context of purine-based molecules, de novo design strategies can be used to generate entirely new scaffolds that mimic the essential binding interactions of the purine ring but possess novel chemical features.

These strategies can start by defining a pharmacophore model based on known purine binders. The model specifies the required spatial arrangement of key features like hydrogen bond donors, acceptors, and hydrophobic centers. Computational algorithms then build molecules atom-by-atom or by combining larger pre-defined fragments within the constraints of the binding site, aiming to satisfy the pharmacophore and optimize for predicted binding affinity. biorxiv.org While the de novo synthesis of the purine ring itself is a fundamental biochemical pathway, nih.govfrontiersin.orgyoutube.comnih.gov de novo ligand design in medicinal chemistry leverages computational power to explore a much broader chemical space, potentially leading to the discovery of novel purine-based probes with unique properties and mechanisms of action. biorxiv.org

Molecular Mechanisms of Biological Target Engagement by 6 Chloro 2 Fluoro 9 Isopropyl 9h Purine Derivatives

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Derivatives of 6-chloro-2-fluoro-9-isopropyl-9H-purine are recognized for their potential to engage a variety of molecular targets, a characteristic largely attributed to the versatile purine (B94841) scaffold. The substituents at the C2, C6, and N9 positions play a significant role in determining the target specificity and potency.

Enzymes: A primary class of targets for purine derivatives are kinases . The purine core mimics the adenine (B156593) structure of ATP, the universal phosphate donor for kinases, enabling these compounds to act as competitive inhibitors. The presence of chlorine and fluorine atoms can enhance the binding affinity to target proteins myskinrecipes.com. While specific kinases targeted by 6-chloro-2-fluoro-9-isopropyl-9H-purine itself are not extensively documented in publicly available literature, related 6-chloropurine derivatives have been investigated for their inhibitory effects on various enzymes. For instance, certain 6-chloropurine analogues are known to inhibit bacterial RNA polymerases nih.gov.

Receptors: G protein-coupled receptors (GPCRs), particularly adenosine receptors , are another important class of targets for purine derivatives. The structural similarity to the natural ligand adenosine allows these compounds to act as either agonists or antagonists. For example, fluorinated xanthine derivatives, which share a bicyclic core with purines, have been shown to exhibit high binding affinity for the adenosine A2B receptor nih.gov.

Nucleic Acids: The purine ring is a fundamental component of nucleic acids. Consequently, derivatives of 6-chloro-2-fluoro-9-isopropyl-9H-purine have the potential to interact with DNA and RNA. These interactions can occur through various mechanisms, including intercalation between base pairs or binding to the grooves of the double helix. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.

Mechanistic Characterization of Ligand-Target Interactions (e.g., Binding Affinity, Specificity)

The interaction between a ligand, such as a 6-chloro-2-fluoro-9-isopropyl-9H-purine derivative, and its molecular target is characterized by its binding affinity and specificity. These parameters are crucial for determining the compound's potency and potential for off-target effects.

The inhibitory activity of purine derivatives against enzymes is often characterized by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The mode of inhibition, whether competitive, non-competitive, or uncompetitive, provides insight into the mechanism of action. For competitive inhibitors, the inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand to quantify the displacement by the test compound. The results are often expressed as the Ki value, which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

For example, novel fluorinated xanthine derivatives have been synthesized and evaluated for their binding affinity towards the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Competition binding assays revealed that some of these compounds exhibit high affinity for the adenosine A2B receptor, with Ki values in the nanomolar range nih.gov.

Table 1: Binding Affinities (Ki) of Fluorinated Xanthine Derivatives for Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| 5 (2-fluoropyridine derivative) | >1000 | 165 ± 25 | 9.97 ± 0.86 | 457 ± 78 |

| 6 (4-fluoropiperidine derivative) | >1000 | 243 ± 45 | 12.3 ± 3.6 | 678 ± 123 |

Data sourced from a study on fluorinated xanthine derivatives nih.gov.

The engagement of a molecular target by a 6-chloro-2-fluoro-9-isopropyl-9H-purine derivative can trigger a cascade of downstream events, leading to the modulation of cellular pathways and molecular networks. For instance, inhibition of a key kinase in a signaling pathway can disrupt the entire pathway, affecting cellular processes such as proliferation, differentiation, and survival. Similarly, activation or inhibition of a receptor can alter intracellular signaling cascades mediated by second messengers. The Hippo signaling pathway, for example, integrates with other pathways like Wnt, BMP, Notch, and TGF-β to coordinate stem cell behavior nih.gov.

Structural Elucidation of Compound-Target Complexes via Crystallography or Cryo-EM

To gain a detailed understanding of the molecular interactions between a compound and its target, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. These methods provide high-resolution three-dimensional structures of the compound-target complex, revealing the precise binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces), and any conformational changes in the target protein upon ligand binding. This structural information is invaluable for structure-based drug design, enabling the optimization of lead compounds to improve their potency and selectivity.

While specific crystallographic or cryo-EM data for 6-chloro-2-fluoro-9-isopropyl-9H-purine bound to a biological target is not currently available in public databases, the PDB entry 1jdj provides structural information for the related compound 6-chloro-2-fluoropurine drugbank.com.

Preclinical in vitro Biological Evaluation in Mechanistic Models (e.g., Cell-Free Assays, Enzyme Assays, Cellular Phenotypic Screens)

The biological activity of 6-chloro-2-fluoro-9-isopropyl-9H-purine derivatives is assessed through a variety of preclinical in vitro models. These assays are designed to confirm target engagement and to evaluate the compound's functional effects at the molecular, cellular, and organismal levels.

Cell-Free Assays: These assays, such as enzyme inhibition assays, are performed in a simplified system containing the purified target protein and the test compound. They provide a direct measure of the compound's ability to interact with and modulate the activity of its target in the absence of cellular complexities.

Enzyme Assays: The inhibitory effect of a compound on a specific enzyme is quantified by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of parameters such as IC50 and Ki.

Cellular Phenotypic Screens: In these assays, the effect of a compound on a specific cellular phenotype, such as cell viability, proliferation, or apoptosis, is measured. For example, nucleoside analogues containing a 6-chloropurine moiety have been evaluated for their anti-SARS-CoV activity using plaque reduction and yield reduction assays nih.gov. Furthermore, novel pleuromutilin derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain have been synthesized and evaluated for their in vitro antibacterial activities against strains of Staphylococcus aureus mdpi.com.

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of Pleuromutilin Derivatives

| Compound | MRSA ATCC 43300 | S. aureus ATCC 29213 | S. aureus 144 (clinical) | S. aureus AD3 (clinical) |

| 12c | 0.25 | 0.5 | 0.5 | 0.25 |

| 19c | 0.25 | 0.5 | 0.5 | 0.25 |

| 22c | 0.25 | 0.5 | 0.5 | 0.25 |

| Tiamulin (control) | 0.5 | 0.5 | 0.5 | 0.5 |

Data sourced from a study on novel pleuromutilin derivatives mdpi.com.

Insufficient Data for Subcellular Analysis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine Derivatives

Despite a comprehensive search of available scientific literature, detailed research findings on the specific subcellular mechanisms of action for the chemical compound 6-Chloro-2-fluoro-9-isopropyl-9H-purine and its derivatives are not available. Consequently, the development of an article section focusing on the investigation of its mechanisms of action at the subcellular level, as requested, cannot be fulfilled at this time.

The inquiry for information pertaining to "," with a specific focus on "Investigation of Mechanisms of Action at the Subcellular Level," did not yield any specific studies, data tables, or detailed research findings.

General searches on purine derivatives and their roles in biological systems, including their potential as kinase inhibitors, have been conducted. Methodologies for studying subcellular localization and target engagement of molecules, such as the use of fluorescent probes, are well-documented in the broader scientific context. However, these generalized findings are not specific to 6-Chloro-2-fluoro-9-isopropyl-9H-purine.

The absence of specific data prevents the creation of the requested content, which was to include detailed research findings and data tables on the subcellular engagement of this particular compound. Any attempt to generate such an article would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published research.

Further research and publication in the field are necessary before a detailed analysis of the subcellular mechanisms of 6-Chloro-2-fluoro-9-isopropyl-9H-purine can be provided. At present, the scientific community has not published specific data that would allow for a thorough and accurate response to the user's request.

Computational and Theoretical Chemistry Applications to 6 Chloro 2 Fluoro 9 Isopropyl 9h Purine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 6-Chloro-2-fluoro-9-isopropyl-9H-purine. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For 6-Chloro-2-fluoro-9-isopropyl-9H-purine, the electron-withdrawing effects of the chlorine and fluorine atoms are expected to lower the energy of the LUMO, influencing its susceptibility to nucleophilic attack. The isopropyl group at the N9 position, being an electron-donating group, would conversely raise the HOMO energy.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). nih.gov For this purine (B94841) derivative, negative potential is anticipated around the nitrogen atoms of the purine ring and the halogen atoms, indicating likely sites for electrophilic attack or hydrogen bonding. These predictions are crucial for understanding intermolecular interactions and reaction mechanisms.

Table 1: Predicted Electronic Properties of 6-Chloro-2-fluoro-9-isopropyl-9H-purine using DFT Note: These values are illustrative and depend on the specific computational method and basis set employed.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures molecular polarity |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.gov For 6-Chloro-2-fluoro-9-isopropyl-9H-purine, which belongs to a class of compounds known to target kinases, docking studies are essential for predicting its binding mode and affinity. mdpi.com The process involves placing the ligand into the active site of the target protein and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy or docking score. mdpi.comharvard.edu

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov For instance, simulations could verify the stability of hydrogen bonds between the purine's nitrogen atoms and residues in a kinase hinge region, a common binding motif for purine-based inhibitors. mdpi.com

Table 2: Illustrative Molecular Docking Results against Cyclin-Dependent Kinase 2 (CDK2)

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| 6-Chloro-2-fluoro-9-isopropyl-9H-purine | -8.5 | LEU83, GLU81, LYS33 |

| Roscovitine (Reference Inhibitor) | -9.2 | LEU83, ASP86, LYS33 |

In silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) as a Design Tool

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate, which are crucial for its potential success. technologynetworks.comgithub.com These predictions allow for the early identification of liabilities, guiding the design of analogues with improved drug-like properties without the need for extensive in vivo testing. nih.gov

For 6-Chloro-2-fluoro-9-isopropyl-9H-purine, various ADME parameters can be calculated based on its structure. These include physicochemical properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These values are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." researchgate.net Other models can predict properties such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. researchgate.nettpcj.org

Table 3: Predicted ADME and Physicochemical Properties

| Property | Predicted Value | Drug-Likeness Implication |

|---|---|---|

| Molecular Weight | 242.67 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 2.1 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | Predicts good cell permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |

Conformational Analysis and Tautomeric Stability Studies

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine involves exploring the potential energy surface to identify low-energy, stable conformations. A key flexible bond in this molecule is the one connecting the isopropyl group to the purine ring. Computational methods can determine the rotational barrier and the preferred orientation of this group, which can influence how the molecule fits into a receptor's binding pocket. nih.govresearchgate.net

Purines can also exist in different tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. mdpi.com The N7H and N9H tautomers are common in purines. Although the presence of the isopropyl group at the N9 position prevents tautomerism involving that site, other potential forms could exist. Quantum chemical calculations can accurately predict the relative energies of different tautomers in both the gas phase and in various solvents. mdpi.com Identifying the most stable tautomer under physiological conditions is critical, as different tautomers can exhibit significantly different binding properties and biological activities. mdpi.com

Table 4: Hypothetical Relative Energies of Purine Tautomers in Solution

| Tautomer | Relative Energy (kcal/mol) in Water | Predicted Population at 298 K |

|---|---|---|

| N9H Form | 0.00 (Reference) | >99% |

| N7H Form | +4.5 | <1% |

Note: For 6-Chloro-2-fluoro-9-isopropyl-9H-purine, the N9 position is alkylated, making the N9H tautomer the fixed form. This table illustrates the general principle for unsubstituted purines.

Virtual Screening and Library Design for Novel Purine Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the 6-Chloro-2-fluoro-9-isopropyl-9H-purine scaffold, a virtual library of novel analogues can be designed by systematically modifying its substituents. For example, the chlorine at the C6 position could be replaced with various amines, alkoxy groups, or other moieties to explore the structure-activity relationship (SAR). nih.gov

This designed library can then be screened in silico against a specific biological target, such as a protein kinase. mdpi.comnih.gov The screening process typically involves rapid docking of all compounds in the library into the target's active site, followed by ranking them based on their docking scores. nih.gov This approach allows for the efficient identification of a smaller subset of high-potential candidates for chemical synthesis and biological testing, significantly reducing the time and cost associated with lead discovery. nih.govdrugdesign.org The high hit rates often achieved demonstrate the efficiency of integrating library design and virtual screening. nih.gov

Future Directions and Emerging Research Avenues for 6 Chloro 2 Fluoro 9 Isopropyl 9h Purine

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of purine (B94841) derivatives is a cornerstone of medicinal chemistry, yet traditional methods can be lengthy and environmentally taxing. google.com Future research is increasingly focused on developing novel synthetic strategies that are not only more efficient but also adhere to the principles of green chemistry.

Key emerging synthetic approaches include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to significantly reduced reaction times and improved yields. numberanalytics.com

Catalytic Synthesis: The use of transition metal catalysts is being explored to enhance the efficiency and selectivity of purine synthesis, allowing for more precise molecular construction. numberanalytics.com

Biotechnological Synthesis: A paradigm shift towards sustainability involves engineering microorganisms and enzymes to produce purine precursors through fermentation and biocatalysis, offering an environmentally friendly alternative to traditional chemical synthesis. numberanalytics.com

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processing.

These modern strategies aim to overcome the challenges of scalability and cost-effectiveness while minimizing the environmental impact of producing 6-Chloro-2-fluoro-9-isopropyl-9H-purine and its derivatives. numberanalytics.com The optimization of reaction conditions through Design of Experiments (DoE) and the development of novel, more effective reagents are also critical components of this research. numberanalytics.com

Exploration of Undiscovered Biological Targets and Pathways

While the initial development of purine analogues often focuses on known targets like kinases or polymerases, a significant future direction lies in the unbiased exploration of novel biological interactions. tubitak.gov.trwikipedia.org The complex regulatory roles of purine metabolism in cellular processes suggest that compounds like 6-Chloro-2-fluoro-9-isopropyl-9H-purine may have undiscovered biological targets and modulate pathways not yet associated with purine analogues. researchgate.netnih.gov

Future research will likely employ:

High-Throughput Screening (HTS): Screening the compound against vast libraries of cellular targets to identify unexpected interactions.

Phenotypic Screening: Observing the effects of the compound on cell behavior and morphology to uncover its functional roles without a preconceived target.

Metabolomics: Analyzing the global changes in cellular metabolites upon treatment with the compound to understand its impact on metabolic networks, including the de novo and salvage purine biosynthesis pathways. nih.govresearchgate.net

Chemoproteomics: Using chemical probes derived from the parent compound to "fish out" its binding partners from the cellular proteome, enabling direct identification of targets.

Understanding how these analogues are metabolized and incorporated into cellular processes is crucial. researchgate.net The inhibition of key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), or interference with ribonucleotide reductase (RNR) are known mechanisms for purine antimetabolites that could be explored for this specific compound. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Purine Design and Prediction

Applications of AI and ML in the context of 6-Chloro-2-fluoro-9-isopropyl-9H-purine include:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, creating analogues of the lead compound that are optimized for potency, selectivity, and reduced off-target effects. researchgate.net

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. arxiv.org

Target Identification: AI can analyze biological data, including genomic and proteomic information, to predict potential biological targets for the compound and its analogues. nih.gov

Synthesis Planning: AI-driven systems can devise the most efficient and practical synthetic routes for creating new molecules, a significant challenge in complex organic chemistry. acm.org

By leveraging these technologies, researchers can navigate the vast chemical space more effectively, reducing the time and cost associated with bringing a new purine-based therapeutic to the clinic. nih.govnih.gov

Table 1: Impact of AI/ML on Purine Analogue Development

| Stage of Development | Application of AI/ML | Potential Outcome |

|---|---|---|

| Lead Discovery | High-Throughput Virtual Screening | Faster identification of hit compounds with higher success rates. nih.gov |

| Lead Optimization | Predictive ADMET Models | Design of molecules with improved safety and pharmacokinetic profiles. |

| Target Identification | Network-based analysis of biological data | Prediction of novel biological targets and off-target effects. nih.gov |

| Chemical Synthesis | Retrosynthesis Prediction | Optimization of synthetic routes, reducing time and resource expenditure. acm.org |

Advances in Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

A profound understanding of a molecule's three-dimensional structure and its dynamic interactions with biological targets is fundamental to rational drug design. The future of research on 6-Chloro-2-fluoro-9-isopropyl-9H-purine will heavily rely on cutting-edge analytical techniques to provide unprecedented insights.

Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including multi-dimensional NMR, provide detailed information about the compound's structure in solution, its tautomeric forms, and its binding mode to target proteins. researchgate.net Isotropic chemical shifts and coupling constants are key parameters for these studies. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is indispensable for studying the compound's metabolism, identifying its metabolites, and quantifying its levels in biological samples. nih.govnih.gov Tandem mass spectrometry helps in the structural elucidation of these metabolites. nih.gov

X-ray Crystallography: This technique provides a high-resolution, static picture of the compound bound to its biological target, revealing the precise atomic interactions that govern its activity and offering a blueprint for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM is emerging as a powerful tool to determine their structure and understand how they are modulated by small molecules like purine analogues.

These techniques, often used in combination, will allow for a comprehensive characterization of the compound's physicochemical properties and its mechanism of action at a molecular level.

Table 2: Advanced Analytical Techniques for Purine Research

| Technique | Type of Insight Provided | Relevance to 6-Chloro-2-fluoro-9-isopropyl-9H-purine |

|---|---|---|

| NMR Spectroscopy | Solution-state structure, dynamics, protein binding. researchgate.net | Elucidating the active conformation and interaction sites. |

| Mass Spectrometry | Metabolite identification, quantification, pathway analysis. nih.govnih.gov | Understanding the compound's fate in biological systems. |

| X-ray Crystallography | High-resolution 3D structure of compound-target complex. | Guiding rational design of more potent and selective analogues. |

| Cryo-EM | Structure of large, complex biological assemblies. | Investigating interactions with multi-protein complexes. |

Design of 6-Chloro-2-fluoro-9-isopropyl-9H-purine Analogues as Chemical Probes for Untargeted Approaches

A particularly exciting research avenue is the development of analogues of 6-Chloro-2-fluoro-9-isopropyl-9H-purine that can be used as chemical probes. youtube.com These specialized tools are essential for chemical biology and proteomics, enabling the identification of a compound's cellular targets and its mechanism of action in an unbiased manner within a native biological system. mq.edu.auwhiterose.ac.uk

The design of a chemical probe typically involves incorporating three key elements:

A Binding Group: The core purine scaffold, which provides selectivity for its target proteins. mq.edu.au

A Reporter Tag: A functional group, such as an alkyne or azide, that allows for the attachment of a fluorescent dye or an affinity tag (like biotin) via "click chemistry." whiterose.ac.uk This enables visualization or purification of the target proteins.

A Linker: A chemical chain that connects the binding group to the reporter tag without disrupting the interaction with the target protein. mq.edu.au

By treating living cells with such a probe, researchers can covalently label the target proteins. whiterose.ac.uk Subsequent cell lysis and proteomic analysis, often involving mass spectrometry, can then identify the proteins that have been tagged by the probe. biorxiv.org This untargeted, activity-based protein profiling (ABPP) approach is incredibly powerful for discovering novel targets and understanding the full spectrum of a compound's biological activity. biorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-fluoro-9-isopropyl-9H-purine, and how are intermediates characterized?

- Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 6-chloro precursors can undergo Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux, followed by purification via column chromatography (EtOAc/hexane gradients) . Intermediates like 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine are characterized using / NMR and mass spectrometry (MS) to confirm regioselectivity and purity.

Q. What spectroscopic and chromatographic methods are used to validate the purity and structure of 6-Chloro-2-fluoro-9-isopropyl-9H-purine?

- Answer : High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming the presence of fluorine and chlorine substituents. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while IR spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data refinement uses SHELXL (for small-molecule crystallography) and ORTEP-3 for graphical representation of thermal ellipsoids. Hydrogen bonding and π-stacking interactions are analyzed via Mercury or PLATON .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?

- Answer : Contradictions in bond lengths (e.g., C-Cl vs. C-F distances) require re-examining data collection parameters (e.g., resolution, temperature). SHELXL’s restraints (DFIX, SIMU) can refine disordered isopropyl groups. Twinning or high R factors may necessitate reprocessing raw data with HKL-3000 or using twin refinement protocols in SHELXL .

Q. What mechanistic insights govern the reactivity of 6-Chloro-2-fluoro-9-isopropyl-9H-purine in palladium-catalyzed cross-coupling reactions?

- Answer : The electron-withdrawing fluorine substituent enhances oxidative addition of Pd(0) to the C-Cl bond. Kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations can model transition states. Competitive pathways (e.g., β-hydride elimination in alkyl-substituted analogs) are minimized by ligand selection (e.g., SPhos) .

Q. How does the compound’s substitution pattern influence its coordination chemistry with transition metals?

- Answer : The purine N7 site acts as a primary coordination site for Pt(II) or Pd(II), as shown in dichlorido complexes. XANES/EXAFS and -NMR validate metal-ligand bonding. Substituents like isopropyl groups sterically hinder axial coordination, altering catalytic or cytotoxic properties .

Q. What strategies are employed to study structure-activity relationships (SAR) in enzymatic inhibition assays?

- Answer : Competitive inhibition assays (e.g., kinase or adenosine deaminase) use fluorogenic substrates. IC₅₀ values are correlated with substituent electronic profiles (Hammett σ constants) and steric bulk (Charton parameters). Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.